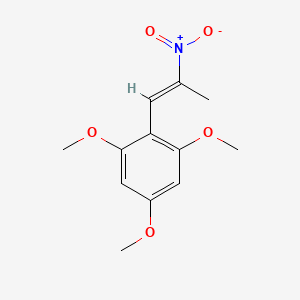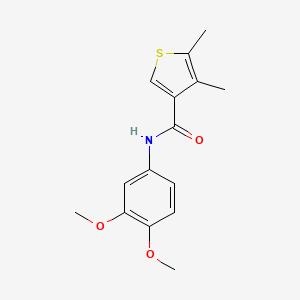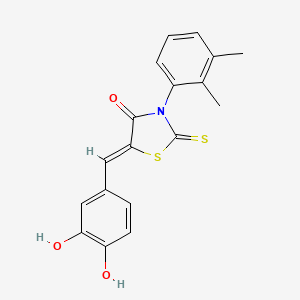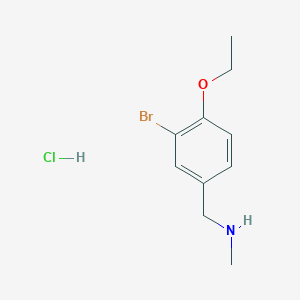![molecular formula C16H14Cl2N4OS2 B4627462 N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Vue d'ensemble
Description
This chemical belongs to a class of compounds known for their diverse chemical and biological properties, often studied for potential pharmaceutical applications. Compounds with similar structures, such as triazole and thiadiazole derivatives, have been synthesized and analyzed for their potential uses in various fields.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, typically starting from simple precursors. For example, compounds with the triazole or thiadiazole ring are synthesized through reactions that establish these heterocyclic structures, followed by further functionalization to introduce specific substituents like chlorophenyl or methyl groups (Huicheng Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class is often characterized using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These analyses reveal the precise arrangement of atoms within the molecule and the conformational relationships between different structural motifs (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitution, acylation, and condensation reactions. The presence of functional groups like the acetamide moiety influences the compound's reactivity, allowing for selective transformations (P. Yu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the crystal packing and hydrogen bonding patterns can significantly influence solubility and stability (K. Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups. Studies often focus on how these properties affect the molecule's potential applications, especially in biological systems (N. Choudhary et al., 2014).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on related compounds includes the synthesis of novel thiazolidinone and acetidinone derivatives, displaying antimicrobial activity against different micro-organisms. This suggests potential applications in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Cholinesterase Inhibition for Alzheimer's
Another study focused on the synthesis of new 1,2,4-triazole derivatives and their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. Compounds displayed moderate to potent activities, indicating potential for therapeutic applications (Riaz et al., 2020).
Structural Studies
Structural characterization of similar compounds through crystallography and spectroscopic methods provides a foundation for understanding the chemical behavior and potential applications of these molecules in material science or as precursors for further chemical modifications (Boechat et al., 2011).
Anticancer Activity
Derivatives with a similar chemical framework have been synthesized and evaluated for their anticancer activity, demonstrating potential as leads for developing new anticancer agents. Such studies are crucial for identifying novel therapeutic molecules (Evren et al., 2019).
Quantum Mechanical and Biological Studies
Quantum mechanical studies and ligand-protein interactions of benzothiazolinone acetamide analogs have been conducted, providing insights into their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells, as well as their biological interactions (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4OS2/c1-9-6-10(7-24-9)15-20-21-16(22(15)2)25-8-13(23)19-12-5-3-4-11(17)14(12)18/h3-7H,8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXISFKVCLTCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)




![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)

